molecular formula C13H18N2O3 B14911954 n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide

Katalognummer: B14911954
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: BOXWZYVFNIQWIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and environmental science .

Vorbereitungsmethoden

The synthesis of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cyclopentylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide can be compared with other furan carboxamide derivatives such as:

These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its potential as an antiviral agent and its diverse reactivity in chemical reactions.

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

N-[1-(cyclopentylamino)-1-oxopropan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-9(12(16)15-10-5-2-3-6-10)14-13(17)11-7-4-8-18-11/h4,7-10H,2-3,5-6H2,1H3,(H,14,17)(H,15,16)

InChI-Schlüssel

BOXWZYVFNIQWIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1CCCC1)NC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.